3-Methyl-4-(oxetan-3-YL)benzoic acid

Lipophilicity optimization LogP/LogD tuning Medicinal chemistry building blocks

3-Methyl-4-(oxetan-3-yl)benzoic acid (CAS 1392467-02-5, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a benzoic acid derivative bearing a 3-substituted oxetane ring directly C–C bonded at the 4-position of the aromatic core and a methyl substituent at the 3-position. The compound belongs to the class of oxetane-containing aromatic carboxylic acid building blocks that have gained significant traction in medicinal chemistry as modular fragments for fine-tuning physicochemical properties such as LogD, aqueous solubility, and metabolic stability.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8797113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(oxetan-3-YL)benzoic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2COC2
InChIInChI=1S/C11H12O3/c1-7-4-8(11(12)13)2-3-10(7)9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)
InChIKeyZPTNIRMSPRQCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(oxetan-3-yl)benzoic Acid (CAS 1392467-02-5): Sourcing & Selection Guide for Oxetane-Containing Benzoic Acid Building Blocks


3-Methyl-4-(oxetan-3-yl)benzoic acid (CAS 1392467-02-5, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a benzoic acid derivative bearing a 3-substituted oxetane ring directly C–C bonded at the 4-position of the aromatic core and a methyl substituent at the 3-position . The compound belongs to the class of oxetane-containing aromatic carboxylic acid building blocks that have gained significant traction in medicinal chemistry as modular fragments for fine-tuning physicochemical properties such as LogD, aqueous solubility, and metabolic stability [1]. Commercially available at purities of ≥95% and ≥98% from multiple suppliers , it serves as a versatile intermediate for amide coupling, esterification, and further derivatization in drug discovery campaigns.

Why 3-Methyl-4-(oxetan-3-yl)benzoic Acid Cannot Be Simply Replaced by Other Oxetane-Benzoic Acid Analogs


Oxetane-benzoic acid building blocks are not functionally interchangeable. The position of the oxetane on the aromatic ring (ortho, meta, or para to the carboxylic acid), the presence and location of additional substituents (such as the 3-methyl group), and the nature of the linker (direct C–C bond vs. ether linkage) each independently alter computed LogP, polar surface area (PSA), hydrogen-bonding capacity, conformational preference, and metabolic soft-spot profile [1]. The 3-methyl substituent in 3-methyl-4-(oxetan-3-yl)benzoic acid provides a quantifiable LogP increase of approximately +0.31 units relative to the unsubstituted 4-(oxetan-3-yl)benzoic acid , while maintaining identical PSA—a combination that is non-trivial to replicate with any single in-class alternative. Furthermore, the oxetane-carboxylic acid substructure is subject to scaffold-dependent isomerization to lactones, a stability liability whose severity is dictated by the steric and electronic environment around the oxetane ring [2]. Blind substitution with a less hindered or differently substituted analog therefore risks both altered physicochemical performance and unanticipated chemical instability.

Quantitative Differentiation Evidence: 3-Methyl-4-(oxetan-3-yl)benzoic Acid vs. Closest Structural Analogs


Computed LogP Differentiation vs. 4-(Oxetan-3-yl)benzoic Acid: A +0.31 Log Unit Lipophilicity Gain Without PSA Penalty

The 3-methyl substituent on the benzoic acid ring of the target compound increases computed LogP by approximately +0.31 log units relative to the unsubstituted para-oxetane analog 4-(oxetan-3-yl)benzoic acid, while the topological polar surface area (TPSA) remains identical at 46.53 Ų for both compounds . This means the methyl group delivers additional lipophilicity without altering the hydrogen-bonding capacity of the molecule—a desirable profile for membrane permeability optimization where increasing LogD without sacrificing solubility-related PSA is a key design objective [1].

Lipophilicity optimization LogP/LogD tuning Medicinal chemistry building blocks

Regioisomeric Differentiation: Methyl-on-Arene vs. Methyl-on-Oxetane Substitution Patterns Yield Divergent LogP and Metabolic Profiles

The target compound (3-methyl-4-(oxetan-3-yl)benzoic acid) and its regioisomer 4-(3-methyloxetan-3-yl)benzoic acid (CAS 1315567-78-2) share identical molecular formula (C₁₁H₁₂O₃) and molecular weight (192.21 g/mol) but differ in the attachment point of the methyl group: on the aromatic ring (target) vs. on the oxetane ring (comparator). This positional difference produces a measurable LogP divergence (1.81 vs. 1.78) [1] and, more critically, alters the metabolic vulnerability profile: a methyl group on the oxetane ring (3,3-disubstituted oxetane) provides enhanced steric shielding of the oxetane C–O bonds against nucleophilic ring-opening, while a methyl group on the aromatic ring ortho to the oxetane attachment may restrict rotation about the aryl-oxetane bond, potentially affecting target binding conformation [2].

Regioisomer comparison Metabolic soft-spot analysis Bioisostere design

Linker Atom Economy: Direct C–C Bonding vs. Ether Linkage Saves 16 Da and Eliminates One H-Bond Acceptor

The target compound features a direct carbon–carbon bond between the oxetane ring (C3 position) and the benzoic acid aromatic core (C4 position). In contrast, the closest ether-linked analog 3-methyl-4-(oxetan-3-yloxy)benzoic acid (CAS 1394031-48-1) incorporates an oxygen atom in the linker, resulting in a higher molecular weight (208.21 vs. 192.21 g/mol; Δ = +16 Da), one additional hydrogen-bond acceptor (4 vs. 3), and a different molecular formula (C₁₁H₁₂O₄ vs. C₁₁H₁₂O₃) . In drug discovery, each additional H-bond acceptor can reduce passive membrane permeability, and every 16 Da of molecular weight increment may adversely affect ligand efficiency metrics [1].

Linker optimization Molecular weight efficiency Hydrogen-bond donor/acceptor count

Oxetane-Carboxylic Acid Storage Stability: Steric Protection by Ortho-Methyl Substitution Inferred from Systematic Isomerization Studies

Chalyk et al. (2022) demonstrated that many oxetane-carboxylic acids are intrinsically unstable, undergoing spontaneous isomerization to (hetero)cyclic lactones during storage at room temperature [1]. In their systematic study, unhindered oxetane-carboxylic acid 2a showed ~7% lactone impurity after 1 week, ~16% after 1 month, and complete conversion after 1 year at room temperature, with isomerization accelerated under mild heating (50 °C). In contrast, oxetane-carboxylic acids bearing bulky (hetero)aromatic substituents adjacent to the oxetane attachment point (compounds 3a–7a) remained stable at room temperature for >1 year with no detectable decomposition by ¹H NMR [1]. The target compound, 3-methyl-4-(oxetan-3-yl)benzoic acid, possesses an ortho-methyl substituent on the aromatic ring adjacent to the oxetane attachment site, placing it within the sterically protected structural class. While the target compound was not specifically tested in the published study, its structural features align with the stable compound category (bulky ortho-substituted aromatic group adjacent to a 3-monosubstituted oxetane) [1][2].

Chemical stability Oxetane-carboxylic acid isomerization Lactone formation Storage conditions

Oxetane as gem-Dimethyl Bioisostere: Class-Level Evidence for Solubility Enhancement (4–4000×) and LogD Reduction (~0.8 Units)

Wuitschik et al. (2010) established in a foundational J. Med. Chem. study that replacing a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000 while reducing the rate of metabolic degradation in most cases [1]. In matched molecular pair analyses, this oxetane-for-gem-dimethyl substitution consistently lowered logD by approximately 0.8 units [2]. The target compound, 3-methyl-4-(oxetan-3-yl)benzoic acid, embodies this bioisosteric principle: the oxetane ring at the 4-position provides a polar, three-dimensional replacement for what would otherwise be a gem-dimethyl or carbonyl functionality, while the 3-methyl group on the aromatic ring offers an additional handle for lipophilicity tuning [3]. Unlike a simple gem-dimethyl-substituted benzoic acid analog, the oxetane-containing scaffold simultaneously delivers enhanced polarity (via the ring oxygen) and conformational constraint (via the four-membered ring).

Bioisostere replacement Aqueous solubility Metabolic stability gem-Dimethyl substitution

Optimal Deployment Scenarios for 3-Methyl-4-(oxetan-3-yl)benzoic Acid in Drug Discovery and Chemical Biology


Lead Optimization: Fine-Tuning LogD Without Altering Polar Surface Area

Medicinal chemistry teams seeking to increase the lipophilicity of a lead series by approximately +0.3 log units without changing the hydrogen-bonding capacity of the molecule can deploy 3-methyl-4-(oxetan-3-yl)benzoic acid as a carboxylic acid coupling partner. Relative to the unsubstituted 4-(oxetan-3-yl)benzoic acid, the 3-methyl substituent provides a +0.31 LogP increment while maintaining identical PSA (46.53 Ų) [1], enabling LogD tuning without the solubility penalty that typically accompanies larger hydrophobic substituent additions. This application is directly supported by the computed LogP comparison in Section 3, Evidence Item 1.

Fragment-Based Drug Discovery: A Low-MW Oxetane Fragment with a Built-In Synthetic Handle

With a molecular weight of 192.21 g/mol and a direct C–C oxetane-aryl linkage that saves 16 Da relative to ether-linked analogs [1], 3-methyl-4-(oxetan-3-yl)benzoic acid is well-suited as a fragment for fragment-based drug discovery (FBDD) campaigns. The carboxylic acid group serves as a direct synthetic handle for amide bond formation with amine-containing fragments or for esterification, while the oxetane ring introduces three-dimensionality and polarity consistent with the 'escape from flatland' paradigm in modern fragment design [2]. This application derives from the atom economy evidence in Section 3, Evidence Item 3.

PROTAC Linker Design: A Conformationally Constrained, Polar Benzoic Acid Warhead or E3 Ligase Handle

The 3-substituted oxetane-benzoic acid scaffold has been identified as a versatile building block for PROTAC (Proteolysis Targeting Chimera) development, where the carboxylic acid can be elaborated into either a target-protein-binding warhead or an E3 ligase-recruiting moiety [1]. The ortho-methyl substitution on the aromatic ring may restrict the conformational freedom of the aryl-oxetane bond, potentially reducing the entropic penalty upon target binding—a property that distinguishes this regioisomer from the 4-(3-methyloxetan-3-yl)benzoic acid regioisomer where the methyl group resides on the oxetane ring rather than the aromatic core [2]. This scenario is informed by the regioisomeric differentiation evidence in Section 3, Evidence Item 2.

Kinase Inhibitor Scaffold Derivatization: Building Block for BTK, EGFR, and SYK Inhibitor Series

Oxetane-containing benzoic acid derivatives have been employed as key intermediates in the synthesis of kinase inhibitors targeting BTK, EGFR, and SYK [1]. The carboxylic acid functionality of 3-methyl-4-(oxetan-3-yl)benzoic acid allows direct incorporation into kinase inhibitor scaffolds via amide coupling, while the oxetane ring contributes to improved physicochemical properties as demonstrated across 38 drug discovery campaigns where oxetane-containing compounds were identified as the most promising structures [2]. Procurement of this specific building block enables the exploration of 3-methyl-4-oxetane SAR space that is inaccessible with the more common 3- or 4-(oxetan-3-yl)benzoic acid analogs lacking the ortho-methyl substituent .

Quote Request

Request a Quote for 3-Methyl-4-(oxetan-3-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.